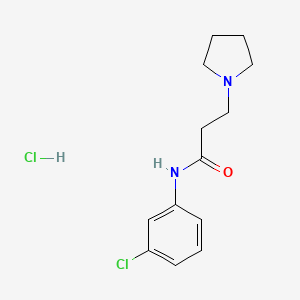
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride, commonly known as CPP, is a synthetic compound that belongs to the class of psychoactive drugs. CPP is widely used in scientific research to study the mechanisms of drug addiction and tolerance. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the development of drug addiction.
Mécanisme D'action
CPP binds to the N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride receptor and blocks the ion channel, which prevents the influx of calcium ions into the cell. This leads to a reduction in the activity of the receptor and a decrease in the release of neurotransmitters such as dopamine and glutamate. This mechanism is thought to be responsible for the anti-addictive properties of CPP.
Biochemical and Physiological Effects:
CPP has been shown to reduce drug-seeking behavior in animal models of addiction. CPP has also been shown to improve learning and memory in animal models. CPP has been shown to have neuroprotective effects in animal models of brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of CPP is its potent anti-addictive properties. CPP is also relatively easy to synthesize and has a long shelf life. The main limitation of CPP is its potential toxicity. CPP has been shown to cause neurotoxicity in animal models at high doses.
Orientations Futures
There are several future directions for research on CPP. One direction is to study the effects of CPP on other neurotransmitter systems, such as the serotonin and dopamine systems. Another direction is to investigate the potential therapeutic uses of CPP, such as in the treatment of traumatic brain injury. Finally, future research could focus on developing more potent and selective N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride receptor blockers that have fewer side effects than CPP.
Applications De Recherche Scientifique
CPP is widely used in scientific research to study the mechanisms of drug addiction and tolerance. CPP is a potent blocker of the N-(3-chlorophenyl)-3-(1-pyrrolidinyl)propanamide hydrochloride receptor, which plays a crucial role in the development of drug addiction. CPP is also used to study the effects of drugs on learning and memory.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-11-4-3-5-12(10-11)15-13(17)6-9-16-7-1-2-8-16;/h3-5,10H,1-2,6-9H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLLUMPAGYKDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)
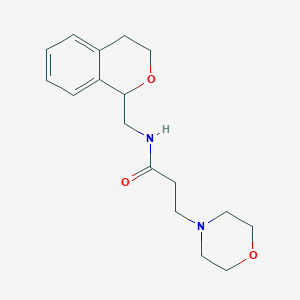
![3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)
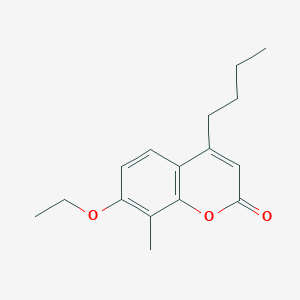
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
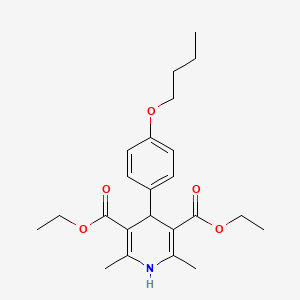

![2-(benzoylamino)-N-{2-[(2-furylmethyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3947195.png)
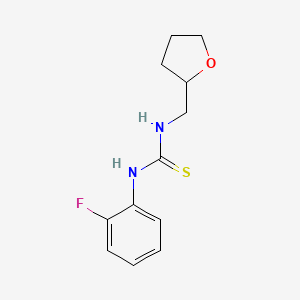
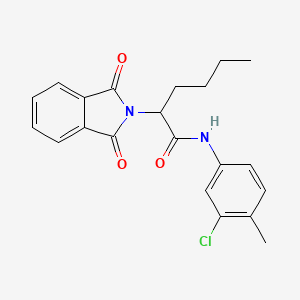
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947214.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methylphenyl)propanamide](/img/structure/B3947230.png)
![4-{1-[(4-chloro-2-methylphenyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3947231.png)